REACTION_CXSMILES
|
O=[C:2]([CH3:16])[CH2:3][CH:4]([C:10](=[O:15])[C:11]([F:14])([F:13])[F:12])[C:5]([O:7][CH2:8][CH3:9])=[O:6].C1(C)C(S(O)(=O)=O)=CC=CC=1>C1(C)C=CC=CC=1>[F:12][C:11]([F:14])([F:13])[C:10]1[O:15][C:2]([CH3:16])=[CH:3][C:4]=1[C:5]([O:7][CH2:8][CH3:9])=[O:6]
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Name
|
|
Quantity
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1.85 g
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Type
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reactant
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Smiles
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C=1(C(=CC=CC1)S(=O)(=O)O)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The mixture was refluxed for 20 hours
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Duration
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20 h
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Type
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CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure at 40° C
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Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica (eluent: 95/5 hexane/ethyl acetate)
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Name
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|
Type
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product
|
Smiles
|
FC(C=1OC(=CC1C(=O)OCC)C)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 60.8% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |